5-bromo-1-methyl-3H-2,1-benzothiazole 2,2-dioxide
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-bromo-1-methyl-3H-2,1-benzothiazole 2,2-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2S/c1-10-8-3-2-7(9)4-6(8)5-13(10,11)12/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISRBBEYZNYCVDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CS1(=O)=O)C=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization Within Benzothiazole and Benzothiazole Dioxide Chemistry
The foundational structure of 5-bromo-1-methyl-3H-2,1-benzothiazole 2,2-dioxide is the benzothiazole (B30560) ring system, which consists of a benzene (B151609) ring fused to a five-membered thiazole (B1198619) ring containing both sulfur and nitrogen atoms. nih.govekb.eg This core structure is a well-established pharmacophore found in a wide array of natural products and synthetic molecules. ekb.egresearchgate.net Benzothiazole derivatives are recognized for an extensive range of biological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic properties. nih.govjchemrev.comjchemrev.com
The "2,2-dioxide" designation indicates that the sulfur atom in the thiazole ring is oxidized to a sulfone group. google.comwikipedia.org This functional group is strongly electron-withdrawing and significantly influences the molecule's electronic properties, stability, and potential biological interactions. wikipedia.org The sulfone moiety is a common feature in many pharmaceuticals. google.com The specific isomer, 2,1-benzothiazole, dictates the arrangement of the sulfur and nitrogen atoms within the heterocyclic ring fused to the benzene core.
The addition of a bromine atom at the 5-position of the benzene ring is another critical feature. Halogenation is a common strategy in medicinal chemistry to modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Furthermore, the bromine atom serves as a versatile synthetic handle for introducing further molecular complexity through cross-coupling reactions. nih.gov
Significance of Sulfur Nitrogen Heterocycles in Advanced Chemical Systems
Sulfur-nitrogen (S-N) heterocycles represent a vital class of compounds in organic chemistry, prized for their diverse chemical reactivity and broad spectrum of applications. The presence of both sulfur and nitrogen atoms within a cyclic framework imparts unique physicochemical properties that are distinct from their carbocyclic counterparts.
These heterocycles are cornerstones in the development of new therapeutic agents. The unique electronic and steric attributes of the S-N scaffold allow for interactions with a wide range of biological targets, leading to their investigation as potential treatments for numerous diseases. jchemrev.comjchemrev.comresearchgate.net Beyond pharmaceuticals, S-N heterocycles are integral to materials science. Their inherent electronic properties make them suitable components for organic conductors, dyes, and fluorescent materials. researchgate.net The stability and defined geometry of these ring systems make them reliable building blocks for creating complex, functional molecular architectures.
Historical Development of Benzothiazole Chemistry and Analogous Structures
The study of benzothiazole (B30560) chemistry has a rich history dating back to the late 19th century. The first synthesis of 2-substituted benzothiazoles was reported by A.W. Hofmann in 1879. chemicalbook.commdpi.com A significant milestone in the industrial application of these compounds was the discovery of 2-sulfanylbenzothiazoles as effective vulcanization accelerators for rubber in 1921, a role they continue to play today. chemicalbook.com
Historically, the most common and versatile method for synthesizing the benzothiazole core is the condensation reaction of 2-aminothiophenol (B119425) with various carbonyl-containing compounds such as aldehydes, ketones, or carboxylic acids and their derivatives. chemicalbook.commdpi.commdpi.comwikipedia.org This foundational reaction has been continuously refined over the decades, with modern iterations employing various catalysts and greener reaction conditions, including microwave irradiation and the use of environmentally benign solvents, to improve efficiency and yield. researchgate.netbohrium.com
Other synthetic routes have also been developed, such as the intramolecular cyclization of ortho-halogenated precursors and reactions involving ortho-halogenated anilines with sulfur-containing reagents. mdpi.com The parent benzothiazole compound was first isolated from a natural source, American cranberries, in 1967. chemicalbook.com This long history of synthesis and discovery has established a robust foundation for the continued exploration of novel benzothiazole derivatives like 5-bromo-1-methyl-3H-2,1-benzothiazole 2,2-dioxide.
Chemical Reactivity and Derivatization Strategies of 5 Bromo 1 Methyl 3h 2,1 Benzothiazole 2,2 Dioxide Scaffold
Reactivity of the Bromine Atom: Nucleophilic Aromatic Substitution, Cross-Coupling Reactions
The bromine atom at the C-5 position is a key handle for derivatization. Its reactivity is enhanced by the electron-deficient nature of the benzothiazole (B30560) dioxide ring system, making it susceptible to both nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr): The potent electron-withdrawing effect of the para-oriented sulfone group activates the C-5 position towards nucleophilic attack. This allows for the displacement of the bromide ion by a variety of nucleophiles. Similar reactions have been observed in other electron-deficient bromo-substituted heterocycles. organic-chemistry.orgnih.gov The reaction typically proceeds via a Meisenheimer intermediate, where the negative charge is stabilized by the sulfone moiety.
Common nucleophiles that can be employed include:
Alkoxides (R-O⁻) to form ethers.
Thiolates (R-S⁻) to yield thioethers.
Amines (R-NH₂) to produce substituted anilines.
Azides (N₃⁻) for the introduction of an azido (B1232118) group, which can be further transformed.
The general mechanism for the SNAr reaction is a two-step process involving the addition of the nucleophile to form a resonance-stabilized intermediate, followed by the elimination of the bromide leaving group. masterorganicchemistry.com
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the C-5 position. The C-Br bond in 5-bromo-1-methyl-3H-2,1-benzothiazole 2,2-dioxide is a suitable substrate for these transformations. Optimization of reaction conditions, including the choice of catalyst, ligand, and base, is often necessary to achieve high yields. uzh.chnih.gov
Table 1: Potential Cross-Coupling Reactions at the C-5 Position
| Reaction Name | Coupling Partner | Product Type | Catalyst/Ligand Example |
|---|---|---|---|
| Suzuki Coupling | Organoboron reagents (e.g., boronic acids) | Biaryl or vinyl derivatives | Pd(PPh₃)₄, Pd(dppf)Cl₂ |
| Heck Coupling | Alkenes | Substituted alkenes | Pd(OAc)₂, P(o-tol)₃ |
| Sonogashira Coupling | Terminal alkynes | Aryl-alkynes | PdCl₂(PPh₃)₂, CuI |
| Buchwald-Hartwig Amination | Amines | N-Aryl amines | Pd₂(dba)₃, BINAP |
| Stille Coupling | Organotin reagents | Biaryl or vinyl derivatives | Pd(PPh₃)₄ |
Reactivity of the Methyl Group: Functionalization and Side-Chain Modifications
The N-methyl group attached to the nitrogen atom of the sultam ring offers another site for chemical modification. While the N-CH₃ bond itself is generally stable, the methyl protons can be involved in reactions, or the group can be cleaved under specific conditions.
A primary strategy for functionalizing the methyl group involves radical halogenation, typically using N-bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN). nih.gov This would convert the N-methyl group to an N-(bromomethyl) group. This brominated intermediate is a versatile electrophile for subsequent nucleophilic substitution reactions, allowing for the introduction of various side-chains. nih.govnih.gov
Possible transformations of the N-(bromomethyl) intermediate include:
Reaction with alcohols or phenols to form ethers.
Reaction with amines to yield secondary or tertiary amines.
Reaction with cyanide to introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.
Conversion to a phosphonium (B103445) salt for use in Wittig-type reactions.
Reactivity of the Sulfone Moiety and Its Stability
The 2,2-dioxide moiety, a cyclic sulfone or sultam, is a defining feature of the molecule. It is generally a very stable functional group, resistant to many common reaction conditions, including acidic and mild basic environments, as well as many oxidizing and reducing agents. Its primary role is electronic; as a strong electron-withdrawing group, it deactivates the fused benzene (B151609) ring towards electrophilic substitution and activates it towards nucleophilic substitution. nsf.gov
However, under harsh conditions, the sulfone group can undergo reactions. For instance, strong reducing agents like lithium aluminum hydride (LiAlH₄) might potentially reduce the S=O bonds, though this often requires forcing conditions and can lead to ring cleavage. The reaction of benzothiazole sulfones with thiols can lead to the formation of sulfinic acids, indicating that the sulfur atom can act as an electrophilic center. nsf.govresearchgate.net This reactivity could potentially be exploited for specific transformations, although it is less common than reactions at the bromine or methyl positions.
Heterocyclic Ring Opening and Rearrangement Reactions
The 2,1-benzothiazole 2,2-dioxide ring system can be susceptible to ring-opening and rearrangement reactions, particularly under the influence of strong bases or oxidizing agents.
Ring-Opening: Oxidative ring-opening of benzothiazole derivatives has been reported to yield acylamidobenzene sulfonate esters. scholaris.caresearchgate.net A similar process could be envisioned for this compound, where an oxidant could attack the heterocyclic ring, leading to cleavage of the sulfur-carbon or sulfur-nitrogen bonds.
Rearrangement Reactions: Base-induced rearrangements are known for related benzothiadiazine 1,1-dioxide systems. bme.hunih.gov Treatment of this compound with a strong base, such as potassium tert-butoxide (t-BuOK), could potentially induce deprotonation and subsequent rearrangement. For example, a Wittig-type rearrangement could lead to ring contraction or expansion, forming new heterocyclic scaffolds. nih.gov The specific outcome would depend heavily on the reaction conditions and the stability of the intermediates formed.
Functional Group Interconversions on the Benzothiazole Ring System
Beyond the primary reactions of the bromo and methyl groups, functional group interconversions (FGIs) can be used to further diversify the scaffold. Once a new group has been introduced at the C-5 position via substitution or coupling, it can be modified.
Table 2: Examples of Functional Group Interconversions
| Initial Group (at C-5) | Reagent/Conditions | Transformed Group |
|---|---|---|
| Nitro (-NO₂) | SnCl₂/HCl or H₂, Pd/C | Amino (-NH₂) |
| Cyano (-CN) | H₃O⁺, heat | Carboxylic Acid (-COOH) |
| Cyano (-CN) | LiAlH₄ or H₂, Raney Ni | Aminomethyl (-CH₂NH₂) |
| Aldehyde (-CHO) | NaBH₄ | Hydroxymethyl (-CH₂OH) |
| Carboxylic Acid (-COOH) | SOCl₂, then R-OH | Ester (-COOR) |
| Amino (-NH₂) | NaNO₂, HCl, then CuBr | Bromo (-Br) |
These transformations allow for the synthesis of a wide array of derivatives from a common intermediate, which is a cornerstone of modern medicinal and materials chemistry.
Synthesis of Complex Polycyclic Systems Incorporating the Benzothiazole Dioxide Core
The this compound scaffold is an excellent starting point for the construction of larger, fused polycyclic systems. sci-hub.se This is typically achieved through a sequence of reactions that first install a suitable functional group, followed by an intramolecular cyclization reaction.
A common strategy involves an initial Suzuki or Stille cross-coupling reaction to introduce an aryl or heteroaryl group at the C-5 position that bears an ortho-substituent (e.g., -NH₂, -OH, -CHO). Subsequent intramolecular condensation or cyclization can then form a new fused ring. For example, coupling with 2-aminophenylboronic acid would yield a biaryl system that could be cyclized to form a carbazole-like fused system.
Alternatively, intramolecular Heck reactions can be employed. If an alkene side chain is introduced at C-5, a palladium-catalyzed intramolecular cyclization could form a new five- or six-membered ring fused to the benzothiazole core. Photocyclization is another powerful method for creating polycyclic aromatic systems from appropriately substituted precursors. sci-hub.se
Electrophilic and Nucleophilic Substitution Patterns on the Aromatic Ring
The substitution pattern on the benzene portion of the molecule is governed by the directing effects of the existing substituents.
Electrophilic Aromatic Substitution (EAS): The aromatic ring of this compound is strongly deactivated towards EAS due to the powerful electron-withdrawing nature of the fused sultam ring and the inductive effect of the bromine atom. masterorganicchemistry.com Electrophilic attack is therefore difficult and requires harsh conditions. If a reaction were to occur, the directing effects would be as follows:
Sultam Ring: Strongly deactivating and a meta-director relative to its points of fusion.
Bromine (at C-5): Deactivating and an ortho-, para-director.
N-Methyl Group (on the hetero-ring): Does not directly participate in directing on the benzene ring.
The available positions for substitution are C-4, C-6, and C-7. The powerful deactivation makes predicting the regiochemical outcome complex, but electrophilic attack would be highly disfavored.
Nucleophilic Aromatic Substitution (NAS): As discussed in section 5.1, the primary site for nucleophilic attack is the C-5 position, leading to the displacement of the bromine atom. The strong activation provided by the sulfone group makes this the most facile substitution reaction on the aromatic ring. It is also possible that under very forcing conditions, nucleophilic substitution could occur at other positions if they were substituted with a good leaving group and activated by the sulfone. researchgate.net
Exploratory Biological Activities and Mechanistic Insights Excluding Clinical Applications
In Vitro Evaluation of Biochemical Pathways and Cellular Effects
The in vitro assessment of compounds related to 5-bromo-1-methyl-3H-2,1-benzothiazole 2,2-dioxide reveals a primary focus on enzyme inhibition, with broader explorations into the antiproliferative and antimicrobial potential of the general benzothiazole (B30560) class.
Specific enzyme inhibition data for this compound is not documented in available literature. However, extensive research has been conducted on derivatives of the structurally similar compound, 4-hydrazono-1-methyl-3,4-dihydro-1H-benzo[c] mdpi.comnih.govthiazine (B8601807) 2,2-dioxide, identifying them as potent inhibitors of monoamine oxidase (MAO) enzymes. nih.govresearchgate.net
Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes in the metabolic pathways of neurotransmitters. Two series of 2,1-benzothiazine derivatives were synthesized and evaluated for their inhibitory potential against both MAO-A and MAO-B. nih.govrsc.org The studies revealed that these compounds exhibited inhibitory activity in the lower micromolar range. For instance, a thiophenyl hydrazone derivative, 9e , was identified as the most potent compound against MAO-A with an IC₅₀ value of 1.04 ± 0.01 µM. nih.govresearchgate.net Another derivative, 9h , proved to be the most effective against MAO-B, with an IC₅₀ value of 1.03 ± 0.17 µM. nih.govresearchgate.net These findings highlight the potential of the 1-methyl-2,1-benzothiazine 2,2-dioxide scaffold as a promising framework for developing MAO inhibitors. nih.govnih.gov
Table 1: Monoamine Oxidase (MAO) Inhibition by 2,1-Benzothiazine 2,2-Dioxide Analogues
| Compound ID | Target Enzyme | IC₅₀ (µM) | Reference |
| 9e | MAO-A | 1.04 ± 0.01 | nih.gov, researchgate.net |
| 9h | MAO-B | 1.03 ± 0.17 | nih.gov, researchgate.net |
There is no available scientific literature detailing receptor ligand binding studies for this compound, including its potential activity as a histamine H3 receptor (H3R) antagonist. Research into H3R antagonists has typically focused on other distinct chemical scaffolds.
Direct evaluation of the antioxidant activity of this compound through mechanisms like radical scavenging or the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay has not been reported. While the broader class of benzothiazole derivatives has been investigated for a wide array of pharmacological properties, including antioxidant effects, specific data for this compound is absent. researchgate.netmdpi.com
While numerous studies have demonstrated the antiproliferative effects of various benzothiazole derivatives against a range of human cancer cell lines, no specific in vitro antiproliferative data has been published for this compound. mdpi.comnih.govarkat-usa.org The benzothiazole nucleus is recognized as a promising scaffold for the development of antitumor agents, with different derivatives showing cytotoxic activity against cell lines from breast, pancreatic, lung, and colon cancers. mdpi.comresearchgate.netnih.gov However, the specific contribution of the 5-bromo-1-methyl-2,1-benzothiazole 2,2-dioxide structure to this activity remains unexplored.
The antimicrobial properties of this compound have not been specifically investigated. The benzothiazole scaffold is a core component of many compounds tested for antimicrobial activity against various bacterial and fungal strains. nih.govmdpi.comresearchgate.net Structure-activity relationship studies on some series of benzothiazole derivatives have indicated that the presence of a bromo substituent can enhance antibacterial action. nih.gov Despite this, specific data on the in vitro efficacy and mechanism of action for this compound against microbial strains is not available.
Exploration of Biological Targets and Molecular Interactions
As there are no specific biological activity studies for this compound, its precise biological targets have not been elucidated. However, for the closely related 2,1-benzothiazine 2,2-dioxide analogues that demonstrate MAO inhibition, molecular docking studies have been performed to understand their interaction with the enzyme's active site. nih.govresearchgate.net
These in silico studies support the in vitro findings, showing that the potent inhibitory compounds fit well within the active site of both MAO-A and MAO-B. The molecular models help to determine the specific binding interactions between the potent compounds and the amino acid residues within the enzyme's active site, providing a rationale for their inhibitory activity and selectivity. nih.govresearchgate.net This suggests that MAO-A and MAO-B are potential biological targets for compounds containing the 1-methyl-2,1-benzothiazine 2,2-dioxide scaffold.
Structure-Activity Relationship (SAR) Studies for Biological Effects
Impact of Bromine Substitution on Biological Activity
The presence and position of a halogen atom on a drug-like scaffold are critical determinants of its biological effect. In the case of this compound, the bromine atom at the 5-position of the benzene (B151609) ring is expected to significantly influence its activity through several mechanisms.
Electronic Effects : Bromine is an electron-withdrawing group, which can alter the electron density across the entire benzothiazole ring system. This modification can affect the molecule's ability to participate in hydrogen bonding or π-π stacking interactions with a biological target. Studies on other heterocyclic scaffolds have shown that the introduction of halogens can modulate activity. For instance, in a series of pyrazine-based chalcones, a brominated derivative showed more potent anti-staphylococcal activity compared to its chlorinated counterpart, suggesting that the specific nature of the halogen is crucial. frontiersin.org
Lipophilicity : Halogenation generally increases the lipophilicity (fat-solubility) of a molecule. This is a key factor in determining how a compound behaves in a biological system, affecting its ability to cross cell membranes and reach its target. Increased lipophilicity can enhance antibacterial activity, as seen in studies of chlorinated N-arylcinnamamides where dichlorinated derivatives displayed higher efficacy than their monochlorinated analogs. nih.govmdpi.com
Steric Influence : The size of the bromine atom can provide a steric hindrance or, conversely, form favorable van der Waals interactions within a receptor's binding pocket. In studies of camptothecin analogues, derivatives with a p-bromophenyl moiety were found to be more potent against certain pests than those with smaller halogens like chlorine or fluorine, highlighting the role of atomic size in biological activity. mdpi.com
The table below illustrates the effect of halogenation on the antimicrobial activity of related heterocyclic compounds, showing a general trend where halogenated derivatives exhibit enhanced potency.
| Compound Scaffold | Substitution | Target Organism | Measured Activity (MIC) |
| Pyrazine-based Chalcone | 4'-Chloro | Staphylococcus aureus | 31.2-125 µM |
| Pyrazine-based Chalcone | 4'-Bromo | Staphylococcus aureus | 15.6-62.5 µM frontiersin.org |
| N-arylcinnamamide | 4-Chloro | Staphylococcus aureus | > MIC of dichlorinated analog |
| N-arylcinnamamide | 3,4-Dichloro | Staphylococcus aureus | Submicromolar activity nih.govmdpi.com |
Role of the Methyl Group in Molecular Recognition
The substitution of a hydrogen atom with a methyl group on the nitrogen of the thiazole (B1198619) ring (N-methylation) is a critical structural feature that directly impacts molecular recognition and bioactivity. This modification prevents the formation of a hydrogen bond from the nitrogen donor and introduces a small, lipophilic group that can influence binding affinity and metabolic stability.
In studies of streptozotocin analogues, N-alkylation led to compounds with higher antitumor activities and lower toxicities compared to the parent compound. nih.gov Specifically, the N-methyl derivative was identified as the most active in the series, indicating a precise requirement for a small alkyl group at this position for optimal interaction with the biological target. nih.gov Similarly, research on Amaryllidaceae alkaloids has shown that creating a quaternary nitrogen through N-methylation can lead to potent cytotoxicity in cancer cells while sparing healthy ones. mdpi.com
This suggests that the 1-methyl group in this compound is crucial for defining its interaction with target proteins, potentially by fitting into a specific hydrophobic pocket within a binding site.
Significance of the Benzothiazole 2,2-Dioxide Scaffold for Bioactivity
The benzothiazole 2,2-dioxide core is a "privileged scaffold" in medicinal chemistry, known for its structural rigidity and wide range of pharmacological activities. nih.govoup.comresearchgate.netresearchgate.nettandfonline.com This specific heterocyclic system is isomeric to the core of saccharin (B28170), a compound extensively studied for its biological properties beyond its use as a sweetener.
Research has demonstrated that the saccharin scaffold possesses inherent antimicrobial and anticancer activities. nih.gov It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria and can disrupt the formation of biofilms, which are communities of bacteria resistant to antibiotics. embopress.orgnews-medical.net The proposed mechanism for its antibacterial effect involves the isothiazole ring acting as a "prodrug" that undergoes ring-opening inside the bacterial cell to form an active antibacterial agent. mdpi.com This bioactivation is a key insight into the potential mechanism of the benzothiazole 2,2-dioxide scaffold.
Furthermore, saccharin derivatives are known inhibitors of carbonic anhydrase enzymes, particularly isoforms like CA IX and CA XII that are associated with tumors. researchgate.nettandfonline.com The sulfonyl group (SO2) is essential for this activity, as it coordinates with the zinc ion in the enzyme's active site. This indicates that the 2,2-dioxide moiety is a critical pharmacophoric feature, making the entire scaffold a potent platform for designing enzyme inhibitors.
The table below summarizes the observed biological activities of saccharin-based compounds, highlighting the versatility of the core scaffold.
| Compound Series | Biological Activity | Target/Organism | Potency |
| Saccharin | Antibacterial | Acinetobacter baumannii | Inhibits biofilm by >91% news-medical.net |
| Saccharin | Antibacterial | Bacillus cereus | Bacteriostatic at 5 mmol mdpi.com |
| N-Prenylsaccharin | Anticancer (Enzyme Inhibition) | Carbonic Anhydrase IX | Kᵢ = 390 nM tandfonline.com |
| Saccharinyl Hydrazide Analog | Anticancer (Cytotoxicity) | Ovcar-3 Cancer Cell Line | IC₅₀ = 7.64 µM nih.gov |
| Saccharinyl Hydrazide Analog | Antibacterial | Staphylococcus species | Inhibition zone = 35 mm nih.gov |
Advanced Materials Science and Chemical Applications
Applications in Fluorescent Probes and Imaging Reagents
Benzothiazole (B30560) derivatives are well-regarded for their fluorescent properties and are frequently used in the development of fluorescent probes and imaging reagents. These compounds often exhibit desirable characteristics such as high quantum yields, large Stokes shifts, and good photostability. nih.govmdpi.com The integration of a bromine atom and a methyl group in 5-bromo-1-methyl-3H-2,1-benzothiazole 2,2-dioxide can further modulate these photophysical properties.
The general mechanism for benzothiazole-based fluorescent probes often involves processes like intramolecular charge transfer (ICT), excited-state intramolecular proton transfer (ESIPT), or aggregation-induced emission (AIE). nih.govnih.govnih.gov For instance, a benzothiazole derivative has been successfully developed as an AIE fluorescent 'turn-on' probe for detecting hydrogen peroxide in living cells. nih.gov Another study demonstrated a benzothiazole-based sensor for biothiols with a 148-fold fluorescence enhancement. mdpi.com The electron-withdrawing nature of the sulfonyl group in the target molecule could enhance its sensitivity as a fluorescent probe for specific analytes.
Table 1: Examples of Benzothiazole-Based Fluorescent Probes
| Probe Derivative | Analyte Detected | Sensing Mechanism | Key Findings | Reference |
|---|---|---|---|---|
| Benzothiazole-Indene-1,3-dione | Cyanide (CN⁻) | Intramolecular Charge Transfer (ICT) | Detection limit of 5.97 nM and a visible color change. | nih.gov |
| Biphenyl-Benzothiazole Derivative | Zn²⁺, Cu²⁺, Ni²⁺ | Ratiometric and Colorimetric Response | Fluorescence turn-on for Zn²⁺ and turn-off for Cu²⁺ and Ni²⁺. | acs.org |
| 2-(Benzothiazol-2-yl)phenol Derivative | Biothiols | Photoinduced Electron Transfer (PET) Inhibition | 148-fold turn-on fluorescence signal and a detection limit of 0.12 µM. | mdpi.com |
| Benzothiazole-based AIE Probe | Hydrogen Peroxide (H₂O₂) | Aggregation-Induced Emission (AIE) | Successfully applied for imaging H₂O₂ in living cells. | nih.gov |
Integration into Optoelectronic Materials and Devices (e.g., OLEDs)
The benzothiazole scaffold is a key component in the design of organic electronic materials, particularly for Organic Light-Emitting Diodes (OLEDs). polyu.edu.hkresearch-nexus.net These materials often require a combination of thermal stability, high fluorescence quantum yield, and suitable charge-transport properties. The 2,1,3-benzothiadiazole (B189464) unit, an isomer of benzothiazole, is a well-known electron-deficient building block in conjugated polymers for optoelectronic applications. nih.govpolyu.edu.hk
The presence of a sulfonyl group, which is strongly electron-withdrawing, in this compound makes it a promising candidate as an electron-transporting or emissive material in OLEDs. rsc.org Sulfur-containing heterocycles, including thiazoles and sulfones, are known to be beneficial for electron injection and transport. rsc.org Theoretical studies on benzothiazole derivatives have shown that their geometric and electronic properties can be fine-tuned to achieve desired emission colors, such as blue or red, for OLED applications. research-nexus.net The non-planar configuration often found in such derivatives is crucial for their performance in optoelectronic devices. research-nexus.net
Utilization as Chemical Sensors for Specific Analytes
The principles that make benzothiazole derivatives effective as fluorescent probes also underpin their use as chemical sensors. These sensors can detect a wide range of analytes, including metal ions, anions, and biologically relevant molecules. acs.orgacs.orgresearchgate.netnih.gov The sensing mechanism is typically based on a specific interaction between the analyte and the benzothiazole derivative, leading to a measurable change in its optical or electronic properties.
For example, benzothiazole-based chemosensors have been designed for the selective detection of Fe³⁺ ions through fluorescence quenching. researchgate.net Another set of benzothiazole probes demonstrated high sensitivity for peroxynitrite with a "turn-on" fluorescence signal. nih.gov The this compound, with its specific substitution pattern, could be engineered to exhibit high selectivity for particular analytes, making it a valuable tool in environmental monitoring and biological diagnostics.
Role in Catalysis and Reaction Promotion
While the direct catalytic application of this compound is not documented, the broader benzothiazole class has been implicated in catalytic processes. For instance, the heterogeneous catalytic ozonation of benzothiazole in an aqueous solution has been promoted by volcanic sand, suggesting a role in environmental catalysis. nih.gov The benzothiazole structure can also be a part of more complex catalyst systems. The nitrogen and sulfur atoms can act as coordination sites for metal centers, potentially influencing the catalytic activity of the complex.
Agrochemical Applications
Benzothiazole and its derivatives have a well-established history in agrochemical research, exhibiting a broad spectrum of biological activities. researchgate.netresearchgate.netnih.govmdpi.com These compounds have been investigated for their potential as antibacterial, fungicidal, antiviral, herbicidal, and insecticidal agents. researchgate.netmdpi.com The development of new agrochemicals is crucial for managing plant diseases, pests, and weeds. mdpi.com
The structural features of this compound, including the halogen atom and the benzothiazole core, are common in bioactive molecules. The specific combination of substituents could lead to novel modes of action or improved efficacy against resistant strains of pests or pathogens.
Table 2: Agrochemical Activities of Benzothiazole Derivatives
| Activity | Description | Reference |
|---|---|---|
| Fungicidal | Benzothiazole derivatives have shown effectiveness against various fungal pathogens. | researchgate.net |
| Herbicidal | Certain benzothiazole compounds have been developed as herbicides. | researchgate.netresearchgate.net |
| Insecticidal | Research has indicated the potential of benzothiazole derivatives as insecticides. | researchgate.netmdpi.com |
| Antibacterial | These compounds have demonstrated activity against a range of bacteria. | researchgate.netmdpi.com |
| Antiviral | Some benzothiazole derivatives have been explored for their antiviral properties in plants. | researchgate.netmdpi.com |
Precursor for Advanced Organic Synthesis
Heterocyclic compounds are fundamental building blocks in organic synthesis, particularly in the creation of pharmaceuticals and functional materials. nih.govmdpi.comderpharmachemica.com this compound, with its multiple functional groups, is a versatile precursor for a variety of chemical transformations.
The bromine atom on the benzene (B151609) ring is a particularly useful handle for cross-coupling reactions, such as Suzuki, Stille, and Heck reactions. These reactions allow for the introduction of a wide range of substituents, enabling the synthesis of complex molecules with tailored properties. The benzothiazole ring itself can be modified, and the methyl and sulfonyl groups may also participate in or direct further chemical reactions. The synthesis of N-fused heterocycles, which are prevalent in bioactive molecules, can sometimes be achieved from heteroaryl ketone precursors. nih.gov
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Correlating Structural Modifications with Chemical Reactivity
The chemical reactivity of the 5-bromo-1-methyl-3H-2,1-benzothiazole 2,2-dioxide scaffold is significantly influenced by modifications to its core structure. The benzothiazole (B30560) moiety itself is a versatile scaffold in medicinal chemistry, and substitutions at various positions are known to be crucial for its biological properties. benthamscience.comresearchgate.net Research on related benzisothiazole and benzothiazine structures provides a framework for understanding how structural changes correlate with reactivity.
For instance, in derivatives of benzisothiazolinone 1,1-dioxide (saccharin), functionalization is often challenging, with N-alkylation being a common reactive pathway. researchgate.net This is directly analogous to the 1-methyl group in the target compound. The synthesis of N-substituted saccharin (B28170) derivatives often proceeds via nucleophilic substitution at the nitrogen atom, indicating its reactivity. nih.govresearchgate.net
The bromine atom at the 5-position introduces a reactive site amenable to various transformations. Studies on other bromo-substituted heterocyclic systems, such as 4-bromobenzo[1,2-d:4,5-d′]bis( nih.govnih.govmdpi.comthiadiazole), demonstrate that the bromine atom can undergo nucleophilic aromatic substitution with amines, although sometimes requiring high temperatures. mdpi.com It also serves as a handle for palladium-catalyzed cross-coupling reactions, like the Stille reaction, allowing for the introduction of various aryl and heteroaryl groups. mdpi.com This suggests that the 5-bromo position on the benzothiazole dioxide ring is a prime location for synthetic modification to explore SAR.
The sulfonyl group (SO2) is a strong electron-withdrawing group, which influences the electron density of the entire ring system, thereby affecting its reactivity towards electrophilic and nucleophilic reagents.
Influences of Substituents on Electronic Properties
Substituents dramatically modulate the electronic landscape of the benzothiazole core, which is critical for its application in areas like organic electronics. nih.govnih.govglobalauthorid.com The electronic properties are often described by the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO), and the resulting energy gap (Egap).
Studies on benzothiazole derivatives show a clear trend:
Electron-donating groups (EDGs) , such as a methyl group (-CH3), tend to increase the EHOMO and ELUMO levels. nih.govnih.gov
The incorporation of bromine atoms into a related benzo-bis-thiadiazole system was found to improve its electron-deficiency, as indicated by calculated electron affinity (EA) values. mdpi.com This enhanced electron-accepting character can be attributed to the electron-withdrawing nature of the bromine substituent.
The following table, based on data from related benzothiazole derivatives, illustrates the typical impact of substituents on frontier molecular orbital energies.
| Substituent Type | Effect on EHOMO | Effect on ELUMO | Effect on Egap | Reference |
|---|---|---|---|---|
| Electron-Donating (e.g., -CH3) | Increase | Increase | Relatively small change | nih.govnih.gov |
| Electron-Withdrawing (e.g., -NO2, -Br) | Decrease | Decrease | Decrease | nih.govmdpi.com |
Steric and Electronic Effects of the 5-Bromo and 1-Methyl Groups
The specific substituents on this compound each impart distinct steric and electronic effects.
5-Bromo Group :
Electronic Effect : The bromine atom is electronegative and exerts a strong electron-withdrawing inductive effect (-I), which deactivates the benzene (B151609) ring towards electrophilic substitution. However, it also possesses lone pairs of electrons that can be donated to the ring through resonance (+M effect), which directs incoming electrophiles to the ortho and para positions. The interplay of these effects influences the regioselectivity of further chemical modifications. UV-Vis spectra of bromo-substituted heterocycles show a red shift compared to unsubstituted analogues, indicating conjugation of the bromine substituent with the π-orbital system. mdpi.com
Steric Effect : Bromine has a significant van der Waals radius. Its presence at the 5-position can sterically hinder reactions at the neighboring 4- and 6-positions, influencing the approach of reagents and potentially affecting the conformation of adjacent functional groups.
1-Methyl Group :
Electronic Effect : The methyl group is electron-donating through an inductive effect (+I) and hyperconjugation. This increases the electron density at the nitrogen atom and can influence the electronic properties of the heterocyclic ring. In related N-substituted systems, the direct attachment of a substituent to the sulfonamide nitrogen, without a methylene (B1212753) linker, can affect electronic distribution due to potential conjugation. nih.gov
Conformation-Activity/Property Relationships
The three-dimensional arrangement of a molecule is crucial for its biological activity and physical properties. For the benzothiazole dioxide scaffold, conformational analysis reveals important relationships.
Computational studies on related 2-aminobenzothiazole (B30445) derivatives show that the dihedral angle between the benzothiazole ring and an attached phenyl ring determines the most stable conformers. mdpi.com For this compound, the key conformational features would include the planarity of the fused ring system and the orientation of the N-methyl group.
X-ray diffraction studies of analogous 2,1-benzothiazine derivatives have shown that the heterocyclic thiazine (B8601807) ring is not perfectly planar. semanticscholar.org Furthermore, chemical modifications, such as N-alkylation or salt formation, can induce significant conformational rearrangements of the molecule. semanticscholar.orgnih.gov This conformational flexibility can be critical for how the molecule fits into a biological target's binding site or arranges itself in a crystal lattice. Atropisomerism, a phenomenon arising from restricted rotation around a single bond due to bulky substituents, can lead to stable conformational enantiomers and is a consideration in sterically hindered systems. acs.org The steric demands of the 5-bromo and 1-methyl groups could potentially influence the rotational barriers within the molecule or with interacting partners.
Computational Methods in SAR/SPR Prediction
Computational chemistry provides powerful tools for predicting the properties of molecules and guiding synthetic efforts. Density Functional Theory (DFT) is a widely used method to investigate the structural and electronic properties of benzothiazole derivatives and related heterocycles. nih.govnih.govnih.gov
Key computational methods applied in this field include:
Geometry Optimization : DFT methods, such as B3LYP with basis sets like 6-311++G(d,p), are used to find the lowest energy (most stable) conformation of the molecule. nih.gov
Frontier Molecular Orbital (FMO) Analysis : Calculation of HOMO and LUMO energies helps predict electronic properties, reactivity, and charge transfer capabilities. nih.govnih.gov
Molecular Electrostatic Potential (MEP) : MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting intermolecular interactions. nih.govnih.gov
Time-Dependent DFT (TD-DFT) : This method is used to calculate excited-state properties and predict UV-Visible absorption spectra, correlating electronic structure with optical properties. nih.govnih.gov
Hirshfeld Surface Analysis (HSA) : This technique is employed to analyze and visualize intermolecular interactions within a crystal, providing insights into the forces that govern its packing and stability. nih.gov
These computational approaches allow for a systematic in silico evaluation of how different substituents at various positions would affect the electronic, steric, and conformational properties of the this compound scaffold, enabling a rational design of new derivatives with desired properties.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 5-bromo-1-methyl-3H-2,1-benzothiazole 2,2-dioxide in laboratory settings?
- Methodological Answer :
- Ventilation : Use in a fume hood to avoid inhalation of dust or vapors.
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential irritancy .
- Storage : Store in a cool, dry place (<25°C) away from oxidizing agents. Use airtight containers to prevent moisture absorption .
- Spill Management : Absorb with inert material (e.g., sand), place in sealed containers, and dispose of as hazardous waste .
Q. What synthetic routes are commonly employed for the preparation of this compound, and what are the critical parameters for optimizing yield?
- Methodological Answer :
- Key Reaction : Bromination of 1-methyl-3H-2,1-benzothiazole 2,2-dioxide using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in anhydrous CCl₄.
- Optimization Parameters :
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 80–85°C | Prevents side reactions |
| Solvent | Dry tetrahydrofuran (THF) | Enhances solubility |
| Catalyst | Pd(PPh₃)₂Cl₂ (0.1 eq) | Facilitates coupling |
| Reaction Time | 48 hours | Ensures completion |
- Validation : Monitor reaction progress via TLC (Rf ~0.5 in hexane:EtOAc 3:1) .
Q. Which spectroscopic techniques are most effective for characterizing the structural and electronic properties of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign aromatic protons (δ 7.2–8.0 ppm) and quaternary carbons (δ 125–140 ppm). Use DMSO-d6 to resolve splitting patterns .
- IR Spectroscopy : Identify key functional groups (e.g., S=O stretch at ~1248 cm⁻¹, C-Br at ~533 cm⁻¹) .
- Mass Spectrometry (EI-MS) : Confirm molecular ion peak [M+1] at m/z 464 .
- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., C-S bond length ~1.72 Å) .
Advanced Research Questions
Q. How can researchers design experiments to investigate the electron-deficient nature of this compound in organic electronic applications?
- Methodological Answer :
- Cyclic Voltammetry (CV) : Measure reduction potentials to estimate LUMO energy levels. Compare with reference compounds (e.g., benzothiadiazoles) .
- DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) basis set to model frontier molecular orbitals and charge distribution .
- Thin-Film Characterization : Deposit films via spin-coating and analyze conductivity using four-probe measurements .
Q. What strategies are effective in resolving discrepancies between theoretical and experimental spectroscopic data (e.g., NMR chemical shifts, IR absorption bands) for this compound?
- Methodological Answer :
- Solvent Effects : Re-run NMR in deuterated solvents (e.g., CDCl3 vs. DMSO-d6) to assess solvent-induced shifts .
- Isotopic Labeling : Synthesize deuterated analogs to confirm peak assignments in complex splitting patterns.
- Computational Validation : Use software like ACD/Labs or MestReNova to simulate spectra and compare with experimental data .
Q. How can palladium-catalyzed cross-coupling reactions be optimized for introducing functional groups to the benzothiazole core of this compound?
- Methodological Answer :
- Catalyst System : Use Pd(PPh₃)₄ (0.05–0.1 eq) with CuI (0.2 eq) as co-catalyst in Et3N/THF (1:1) .
- Substrate Scope : Test arylboronic acids (e.g., 4-methoxyphenyl) under Suzuki conditions (80°C, 12 hours).
- Yield Optimization :
| Variable | Optimal Range | Outcome |
|---|---|---|
| Temperature | 55–60°C | Balances rate and stability |
| Ligand | Triphenylphosphine | Enhances catalyst activity |
| Base | Triethylamine | Minimizes side reactions |
- Post-Reaction Analysis : Purify via silica gel chromatography (hexane:EtOAc gradient) and confirm structure via HRMS .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported melting points or spectral data across studies?
- Methodological Answer :
- Reproducibility Checks : Repeat synthesis using literature protocols (e.g., TCI America’s bromination method vs. Pd-catalyzed routes ).
- Purity Assessment : Use HPLC (C18 column, acetonitrile:H2O 70:30) to verify purity >97% before characterization .
- Inter-Lab Collaboration : Cross-validate data with independent labs using standardized protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
